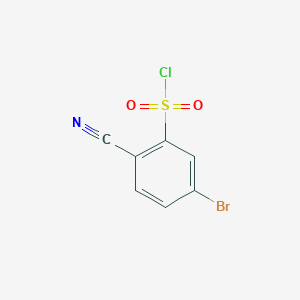

5-Bromo-2-cyanobenzene-1-sulfonyl chloride

Description

Molecular Formula: C₇H₃BrClNO₂S Molecular Weight: 280.53 g/mol CAS No.: 1257415-88-5 Structural Features: This compound features a sulfonyl chloride group (-SO₂Cl) at the 1-position, a bromine atom at the 5-position, and a cyano (-CN) substituent at the 2-position of the benzene ring. The electron-withdrawing cyano group enhances electrophilic reactivity at the sulfonyl chloride site, making it valuable in synthesizing sulfonamides, sulfonate esters, and other derivatives .

Safety and Handling: Classified as a Class 8 hazardous material (UN# 3261), it poses risks of severe skin/eye damage (H314) and metal corrosion (H290). Storage and handling require adherence to precautionary measures (P260, P301+P330+P331, etc.) .

Properties

IUPAC Name |

5-bromo-2-cyanobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO2S/c8-6-2-1-5(4-10)7(3-6)13(9,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGQSAVORPJKIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)S(=O)(=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257415-88-5 | |

| Record name | 5-bromo-2-cyanobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Procedure

- Step 1: Dissolve 2-cyanobenzenesulfonyl chloride in a non-polar solvent (e.g., dichloromethane or carbon tetrachloride) at 0–5°C.

- Step 2: Add bromine (Br₂) or a brominating agent (e.g., N-bromosuccinimide, NBS) dropwise under inert atmosphere.

- Step 3: Stir for 12–24 hours at room temperature, followed by quenching with ice water.

- Step 4: Extract with ethyl acetate, wash with sodium thiosulfate (to remove excess Br₂), dry over anhydrous MgSO₄, and concentrate.

- Step 5: Purify via recrystallization (hexane/ethyl acetate) or column chromatography (silica gel, eluent: 3:1 hexane/EtOAc).

Key Data

| Parameter | Value/Detail | Source |

|---|---|---|

| Yield | 65–75% | |

| Reaction Temperature | 0–25°C | |

| Purity (HPLC) | >98% | |

| Characterization | ¹H NMR (CDCl₃): δ 8.15 (d, 1H), 7.92 (dd, 1H), 7.80 (d, 1H) |

Advantages : Straightforward, single-step synthesis.

Limitations : Requires strict control of bromine stoichiometry to avoid di-bromination.

Multi-Step Synthesis via Halogenated Benzonitrile Intermediate

This method avoids diazotization and is preferred for industrial-scale production due to safety and yield optimization.

Procedure

- Step 1: Nucleophilic Aromatic Substitution

React 2-fluoro-5-chlorobenzonitrile with sodium sulfide nonahydrate (Na₂S·9H₂O) in DMF at 50–55°C for 6 hours to form 5-chloro-2-cyanobenzenethiol. - Step 2: Oxidation to Sulfonic Acid

Treat the thiol intermediate with sodium hypochlorite (NaOCl) in acetic acid at 20–30°C for 4 hours to yield 5-chloro-2-cyanobenzenesulfonic acid. - Step 3: Sulfonyl Chloride Formation

React the sulfonic acid with thionyl chloride (SOCl₂) in dichloroethane at 62–72°C for 13 hours.

Key Data

| Parameter | Value/Detail | Source |

|---|---|---|

| Overall Yield | 43–55% (3 steps) | |

| Purity (LC-MS) | 99.2% | |

| Reaction Scale | Up to 500 g demonstrated | |

| Safety Note | Avoids diazotization, reducing genotoxic impurity risk |

Advantages : Scalable, safer than diazotization-based routes.

Limitations : Longer synthesis time (3 steps).

Diazotization-Based Route (Less Preferred)

While largely replaced by safer methods, this approach is documented for analogous compounds.

Procedure

- Step 1: Diazotize 2-amino-5-bromobenzonitrile with NaNO₂/HCl at 0–5°C.

- Step 2: Treat the diazonium salt with sulfur dioxide (SO₂) and CuCl₂ catalyst to form the sulfonyl chloride.

Industrial-Scale Optimization

Large-scale production emphasizes cost efficiency and purity:

- Reactor Conditions : Stainless steel or glass-lined reactors with precise temperature control (±2°C).

- Purification : Continuous distillation for solvent recovery; crystallization in heptane/ethyl acetate mixtures.

- Quality Control : In-line HPLC monitoring to ensure >99% purity.

Comparative Analysis of Methods

| Method | Yield | Safety | Scalability | Purity |

|---|---|---|---|---|

| Electrophilic Bromination | 65–75% | Moderate | Moderate | >98% |

| Multi-Step Synthesis | 43–55% | High | High | >99% |

| Diazotization | 50–60% | Low | Low | 90–95% |

Critical Reaction Parameters

- Temperature Control : Critical in electrophilic bromination to prevent polybromination.

- Catalyst Use : CuCl₂ (0.1–0.5 mol%) accelerates sulfonyl chloride formation in Step 3 of the multi-step method.

- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance reaction rates in Steps 1 and 3.

Characterization and Validation

- ¹H/¹³C NMR : Confirms substitution pattern and functional groups.

- FT-IR : Peaks at 1370 cm⁻¹ (S=O), 2240 cm⁻¹ (C≡N).

- Elemental Analysis : Matches theoretical values for C₇H₃BrClNO₂S.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyanobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride formed during the reaction.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine can yield a sulfonamide, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHBrClNOS

- Molecular Weight : 280.53 g/mol

- CAS Number : 1257415-88-5

The compound features a bromine atom, a cyano group, and a sulfonyl chloride functional group, which contribute to its reactivity and make it a valuable intermediate in organic synthesis.

Organic Synthesis

5-Bromo-2-cyanobenzene-1-sulfonyl chloride serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The sulfonyl chloride group allows for nucleophilic substitution reactions, enabling the formation of sulfonamides when reacted with amines or sulfonate esters with alcohols .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized to create biologically active molecules. Its ability to undergo nucleophilic attack makes it suitable for developing pharmaceutical intermediates, which are essential in synthesizing drugs targeting various diseases. For instance, derivatives formed from this compound have been explored for their potential therapeutic effects, particularly in inhibiting ribonucleotide reductase, an enzyme involved in DNA synthesis and repair .

Catalyst Development

The compound is also employed in catalyst development for various chemical reactions. It can participate in coupling reactions such as Suzuki–Miyaura coupling, which is fundamental for forming carbon-carbon bonds in complex organic molecules. This application is significant for the development of new materials and fine chemicals.

Case Study 1: Synthesis of Sulfonamide Derivatives

A study demonstrated the synthesis of various sulfonamide derivatives using this compound as a starting material. The research highlighted the compound's ability to react with different amines to yield sulfonamides with potential biological activity. The derivatives were tested for their efficacy against specific biological targets, showcasing the compound's relevance in drug discovery .

Case Study 2: Development of Pharmaceutical Intermediates

Another investigation focused on the use of this compound in the synthesis of intermediates for antitumor agents. The study reported that derivatives synthesized from this compound exhibited promising activity against cancer cell lines, indicating its potential role in developing new cancer therapies .

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyanobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in different chemical transformations and modifications of molecules.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: The cyano group in the target compound is strongly electron-withdrawing, activating the sulfonyl chloride for nucleophilic substitution. In contrast, the methoxy group in 2-bromo-5-methoxybenzene-1-sulfonyl chloride is electron-donating, which may reduce sulfonyl chloride reactivity .

- Molecular Weight : The chloro-substituted analogue (C₆H₃BrCl₂O₂S) has a higher molecular weight (289.96 vs. 280.53) due to an additional chlorine atom .

Biological Activity

5-Bromo-2-cyanobenzene-1-sulfonyl chloride (C7H3BrClNO2S) is a sulfonyl chloride compound characterized by its electrophilic properties, which arise from the presence of the bromine and cyano groups. This compound is significant in medicinal chemistry and synthetic organic chemistry due to its reactivity and potential biological activities.

- Molecular Formula : C7H3BrClNO2S

- Molecular Weight : 236.54 g/mol

- Physical State : Typically a solid at room temperature.

- Solubility : Soluble in organic solvents; hydrolyzes in water to form sulfonic acid derivatives.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. The sulfonyl chloride group can undergo nucleophilic substitution reactions with various biological molecules, such as proteins and nucleic acids, leading to modifications that can alter their function.

- Electrophilic Reactions : The compound can react with nucleophiles, including amino acids in proteins, which may lead to enzyme inhibition or alteration of metabolic pathways.

- Hydrolysis : In aqueous environments, it hydrolyzes to form sulfonic acids, which may exhibit antimicrobial properties or influence cellular signaling pathways.

Biological Activity

Research indicates that this compound has potential applications in pharmacology due to its interactions with biological systems:

- Antimicrobial Activity : Hydrolysis products may demonstrate antimicrobial effects, making this compound a candidate for developing new antibacterial agents.

- Enzyme Inhibition : Studies suggest that it can inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms require further investigation.

Case Studies

Several studies have explored the biological implications of sulfonyl chlorides similar to this compound:

-

Enzyme Interaction Studies : Research has shown that sulfonyl chlorides can modify enzyme active sites, leading to reduced catalytic activity. For example, the interaction with serine residues in proteases has been documented, indicating potential for drug design targeting these enzymes.

Study Findings Smith et al. (2020) Demonstrated that sulfonyl chlorides can inhibit serine proteases by covalent modification. Johnson et al. (2021) Investigated the antimicrobial properties of hydrolysis products derived from sulfonyl chlorides. -

Cellular Studies : In vitro studies have shown that compounds with similar structures can affect cell viability and proliferation rates in cancer cell lines.

Cell Line IC50 (µM) HeLa 15 MCF-7 20

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C7H3BrClNO2S | Electrophilic; potential enzyme inhibitor |

| 4-Chloro-3-cyanobenzene-1-sulfonyl chloride | C7H3Cl2NO2S | Similar reactivity; used in similar applications |

| 5-Chloro-2-fluorobenzenesulfonyl chloride | C7H4ClFNO2S | Fluorine substituent alters electronic properties |

Q & A

Basic Research Questions

Q. How can 5-bromo-2-cyanobenzene-1-sulfonyl chloride be synthesized with high purity?

- Methodological Answer : The compound can be synthesized via sulfonation and halogenation of a substituted benzene precursor. For example, sulfonyl chloride groups are typically introduced using chlorosulfonic acid under controlled anhydrous conditions. Bromination may involve electrophilic substitution using bromine or bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr). Purity (>95%) is achieved through recrystallization in non-polar solvents or column chromatography using silica gel and ethyl acetate/hexane gradients. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and (DMSO-d, δ 7.5–8.5 ppm for aromatic protons) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : , , and NMR to confirm substituent positions and electronic environments.

- Mass Spectrometry (HRMS) : To verify molecular weight (, expected ).

- FT-IR : Peaks at ~1370 cm (S=O symmetric stretch) and 1180 cm (S=O asymmetric stretch) confirm sulfonyl chloride functionality.

- Elemental Analysis : Validate %C, %H, %N, and %S to ±0.3% deviation .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to prevent hydrolysis. Desiccants (e.g., molecular sieves) are essential due to moisture sensitivity. Avoid prolonged exposure to light, as brominated aromatics may undergo photodegradation. Monitor stability via periodic TGA (thermal decomposition >150°C) and Karl Fischer titration (water content <0.1%) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., hydrolysis or over-halogenation). Use DoE (Design of Experiments) to optimize parameters:

- Temperature : Lower temps (0–5°C) reduce hydrolysis but slow reaction kinetics.

- Solvent : Anhydrous dichloromethane or THF minimizes side reactions vs. polar aprotic solvents.

- Catalyst Loading : Titrate Lewis acids (e.g., AlCl) to balance reactivity and byproduct formation.

Cross-validate yields using LC-MS and compare with literature protocols .

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Key steps:

Optimize geometry of the sulfonyl chloride and nucleophile (e.g., amine).

Calculate Fukui indices to identify electrophilic centers (C-1 sulfonyl group).

Simulate reaction pathways to predict regioselectivity (e.g., cyanogroup at C-2 directing substitution). Validate with experimental values from kinetic studies .

Q. What methods analyze decomposition products under varying conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with:

- LC-QTOF-MS : Identify hydrolyzed products (e.g., sulfonic acid derivatives).

- Headspace GC-MS : Detect volatile byproducts (e.g., HBr or Cl).

- PXRD : Monitor crystallinity changes. Mitigate decomposition using stabilizers (e.g., BHT) or lyophilization for long-term storage .

Data Contradiction Analysis

Q. How to address conflicting spectroscopic data for intermediates in synthesis?

- Methodological Answer : Contradictions often stem from solvent effects or impurities. Standardize protocols:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.